
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide, also known as DPC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPC belongs to the class of cyclobutane-containing compounds that have been shown to have various biological activities.
Mechanism of Action
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide acts as a positive allosteric modulator of GABA receptors, specifically the alpha-2 and alpha-3 subunits. This modulation enhances the binding affinity of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization leads to the suppression of neuronal activity, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of GABA receptors in the brain, leading to enhanced GABAergic neurotransmission. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has also been shown to modulate the activity of voltage-gated ion channels, resulting in the suppression of neuronal excitability. Additionally, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has several advantages for lab experiments. It is readily available in high yield and purity, making it easy to obtain for scientific research. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has some limitations, including its limited solubility in water, which may affect its bioavailability. Additionally, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has a short half-life, which may limit its therapeutic potential.
Future Directions
There are several future directions for 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide research. One area of focus is the development of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide analogs with improved pharmacokinetic properties. Another area of focus is the investigation of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, research is needed to further elucidate the mechanism of action of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide and its effects on the brain. Overall, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has shown great potential as a therapeutic agent for neurological disorders, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide involves the reaction of 2,2-dimethyl-3-phenylmethoxycyclobutanone with thionyl chloride and propionyl chloride. The reaction produces 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide in high yield and purity. The synthesis method has been optimized to produce 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide on a large scale, making it readily available for scientific research.
Scientific Research Applications
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been found to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. This modulation results in the suppression of neuronal activity, leading to the observed therapeutic effects.
properties
IUPAC Name |
2-chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11(17)15(19)18-13-9-14(16(13,2)3)20-10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDDLOQEKKWAAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(C1(C)C)OCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

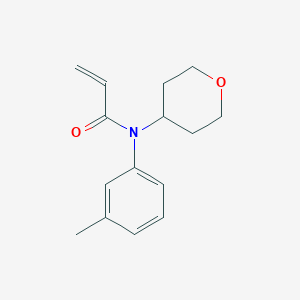

![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)
![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)
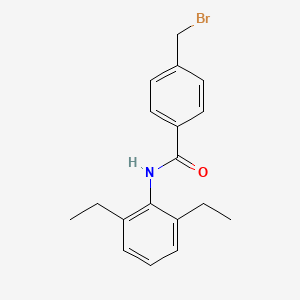
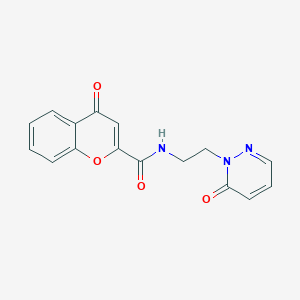
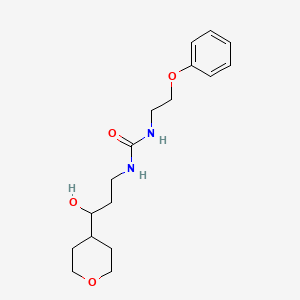

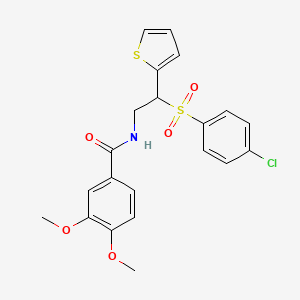
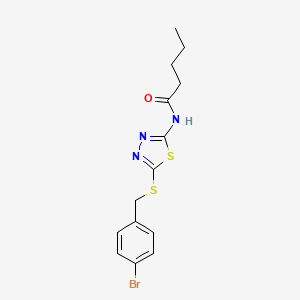

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2369569.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2369570.png)
![1-(6-phenylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2369572.png)